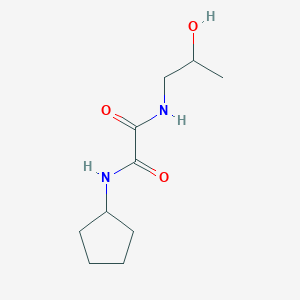

N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

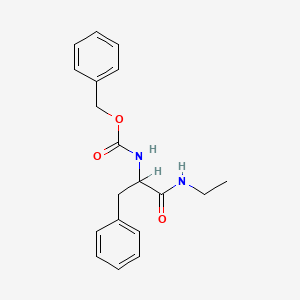

“N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide” is an organic compound . It has a molecular formula of C10H18N2O3 and a molecular weight of 214.265.

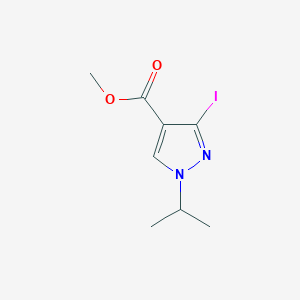

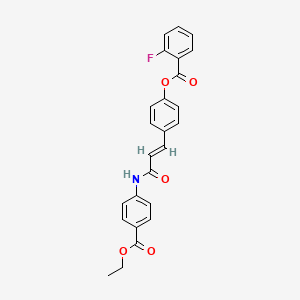

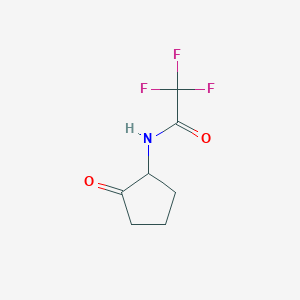

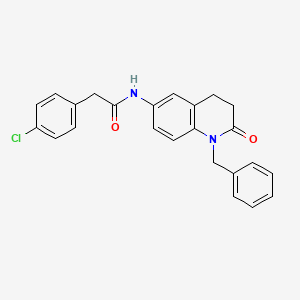

Molecular Structure Analysis

“N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide” belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .Physical And Chemical Properties Analysis

“N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide” has a molecular formula of C10H18N2O3 and a molecular weight of 214.265. Unfortunately, other physical and chemical properties are not available.Wissenschaftliche Forschungsanwendungen

Environmental Pollutants and Mutagenicity

Research has identified environmental pollutants, such as nitroaromatic hydrocarbons, which undergo metabolic activation to form DNA adducts, indicative of mutagenic potential. For instance, the metabolic reduction of 1-nitropyrene by xanthine oxidase results in DNA-bound adducts, demonstrating the environmental and health impacts of specific pollutants (Howard et al., 1983).

Antitumor Agents and Cellular Mechanisms

The study of polyamine analogues, such as CPENSpm, has shown phenotype-specific cytotoxic activity in cancer treatment. These compounds induce programmed cell death by superinducing the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), highlighting the molecular mechanisms behind selective cytotoxic activity (Ha et al., 1997).

Drug Activation and Liver Enzymes

The specific cytochrome P-450 enzymes involved in the activation of anticancer drugs cyclophosphamide and ifosphamide have been identified, revealing significant interindividual variation in drug metabolism. This has implications for enhancing therapeutic efficacy through targeted liver enzyme induction (Chang et al., 1993).

Drug Delivery Systems

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been explored for their potential as carriers of biologically active compounds, particularly in cancer treatment. These studies focus on the development of macromolecular therapeutics, demonstrating the versatility of HPMA copolymers in drug delivery applications (Kopeček & Kopec̆ková, 2010).

Enzyme-like Activities of Nanoparticles

Iron oxide nanoparticles have been shown to possess peroxidase-like and catalase-like activities, influenced by their intracellular microenvironment. This dual activity can lead to contrasting outcomes in free radical production and cytotoxicity, providing insights into the safe biomedical application of nanoparticles (Chen et al., 2012).

Wirkmechanismus

Target of Action

The primary target of the compound N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound .

Mode of Action

Given its target, it can be inferred that the compound may inhibit the function of methionine aminopeptidase, thereby affecting protein synthesis and regulation .

Biochemical Pathways

Considering its target, it can be inferred that the compound may influence pathways related to protein synthesis and regulation .

Result of Action

Given its target, it can be inferred that the compound may affect protein synthesis and regulation at the molecular and cellular levels .

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-cyclopentyl-N-(2-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(13)6-11-9(14)10(15)12-8-4-2-3-5-8/h7-8,13H,2-6H2,1H3,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZYWRCVNPOTTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1CCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-hydroxypropyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2583205.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea](/img/structure/B2583206.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)

![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)